molecular formula C12H18N2O2 B7508990 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide

3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide

Cat. No. B7508990
M. Wt: 222.28 g/mol
InChI Key: TZLXIELYCYSGIY-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide, also known as JNJ-38431055, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at Janssen Research and Development, a pharmaceutical company, and has since been the subject of numerous scientific studies.

Mechanism of Action

3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide works by inhibiting the activity of certain enzymes, such as beta-secretase, that play a role in the development of various diseases. The compound has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal functions. This mechanism of action has been studied extensively in vitro, and has shown promising results in animal models.
Biochemical and Physiological Effects:
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In studies of Alzheimer's disease, the compound has been shown to reduce the production of amyloid-beta peptides, which are thought to play a key role in the development of the disease. In studies of cancer, 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide is its specificity for certain enzymes, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. The compound is also relatively stable and easy to synthesize, which makes it a useful tool for researchers studying a range of diseases and conditions. However, one limitation of 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide is that its effects may be specific to certain cell types or disease models, and may not translate to other systems.

Future Directions

There are several potential future directions for research on 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide. One area of focus could be the development of more specific inhibitors of beta-secretase, which could be used to target the enzyme more effectively in the treatment of Alzheimer's disease. Another area of research could be the development of 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide analogs with improved properties, such as increased stability or specificity for certain enzymes. Additionally, studies could be conducted to investigate the effects of 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide on other diseases or conditions, such as Parkinson's disease or diabetes.

Synthesis Methods

The synthesis of 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide involves several steps, including the reaction of 4-methylcyclohexanone with hydroxylamine to form 4-methylcyclohexanone oxime, which is then reacted with ethyl chloroformate to form ethyl 4-methylcyclohexylcarbamate. This compound is then reacted with 3-methyl-1,2-oxazole-5-carboxylic acid to form 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide. The synthesis of this compound has been described in detail in a scientific publication by the researchers who first synthesized it.

Scientific Research Applications

3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the compound's potential as a treatment for neurological disorders, such as Alzheimer's disease. Studies have shown that 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide can inhibit the activity of beta-secretase, an enzyme that plays a key role in the development of Alzheimer's disease. Other studies have investigated the compound's potential as a treatment for cancer, with researchers exploring its ability to inhibit the growth of tumor cells.

properties

IUPAC Name

3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-3-5-10(6-4-8)13-12(15)11-7-9(2)14-16-11/h7-8,10H,3-6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLXIELYCYSGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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